Lipophilicity Surge: 1.5-Unit XLogP Increase vs. Des-Sulfonyl Analog Ethyl 1-Benzylpiperidine-4-carboxylate
The target compound exhibits a computed XLogP3 of 4.0, compared to XLogP3 of 2.5 for ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), a des-sulfonyl analog [1]. This constitutes a 1.5-unit increase in lipophilicity attributable to the 4-chlorophenylsulfonyl substituent.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | Ethyl 1-benzylpiperidine-4-carboxylate; XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP = +1.5 |
| Conditions | PubChem computed values using XLogP3 algorithm |
Why This Matters
A 1.5-unit XLogP increase suggests enhanced membrane permeability and altered pharmacokinetic distribution, which may favor applications requiring central nervous system penetration or lipid partitioning.
- [1] PubChem CID 4669886. Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate; XLogP3: 4.0. https://pubchem.ncbi.nlm.nih.gov/compound/4669886 (accessed 2026-04-29). View Source
